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Executive Summary: 3-Methoxypyridine-2-carboxylic acid, also known as 3-methoxypicolinic

acid, is a pyridine carboxylic acid derivative. While the biological activity of this specific

compound is not extensively documented in publicly available research, the broader class of

pyridine carboxylic acids and their derivatives are recognized for significant roles in drug

discovery and biological processes.[1] This guide synthesizes the available information on 3-
Methoxypyridine-2-carboxylic acid and explores the well-documented biological activities of

its structural analogs and derivatives, including their potential anticancer and antimicrobial

properties. Detailed experimental protocols for evaluating such activities are provided,

alongside graphical representations of key pathways and workflows to support researchers,

scientists, and drug development professionals.

Introduction to 3-Methoxypyridine-2-carboxylic Acid
3-Methoxypyridine-2-carboxylic acid is an organic compound belonging to the family of

pyridine carboxylic acids, which includes essential vitamers like nicotinic acid (Vitamin B3).[2]

[3] Its structure features a pyridine ring substituted with a methoxy group at the 3-position and a

carboxylic acid group at the 2-position. This arrangement of functional groups provides a

scaffold for potential interactions with biological targets, making its derivatives a subject of

interest in medicinal chemistry.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b098498?utm_src=pdf-interest
https://www.benchchem.com/product/b098498?utm_src=pdf-body
https://www.benchchem.com/product/b098498?utm_src=pdf-body
https://www.benchchem.com/product/b098498?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40420948/
https://www.benchchem.com/product/b098498?utm_src=pdf-body
https://www.benchchem.com/product/b098498?utm_src=pdf-body
https://www.benchchem.com/product/b098498?utm_src=pdf-body
https://www.benchchem.com/product/b098498?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxypyridine-2-carboxylic-acid
https://en.wikipedia.org/wiki/Nicotinic_acid
https://pubmed.ncbi.nlm.nih.gov/40420948/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identifiers:

IUPAC Name: 3-methoxypyridine-2-carboxylic acid[2]

CAS Number: 16478-52-7[2]

Molecular Formula: C₇H₇NO₃[2]

Molecular Weight: 153.14 g/mol [2]

SMILES: COC1=C(N=CC=C1)C(=O)O[2]

InChIKey: RJXVAGCQRMBMCI-UHFFFAOYSA-N[2]

The pyridine scaffold is a common motif in many biologically active molecules due to its ability

to engage with enzymes and receptors.[4] The presence of both a carboxylic acid and a

methoxy group suggests potential for hydrogen bonding and influencing solubility, key

properties in drug design.[4]

Biological Activities of Derivatives and Related
Compounds
Direct studies on the biological effects of 3-Methoxypyridine-2-carboxylic acid are limited.

However, extensive research into its derivatives reveals significant potential in several

therapeutic areas.

Anticancer and Cytotoxic Activity of Derivatives
Numerous studies have demonstrated the potent antiproliferative effects of various

methoxypyridine derivatives against a range of human cancer cell lines. These compounds

often serve as scaffolds for the development of novel anticancer agents.

For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

showed promising, broad-spectrum cytotoxic activity against liver (HepG2), prostate (DU145),

and breast (MBA-MB-231) cancer cell lines, with some compounds exhibiting high selectivity

for cancer cells over normal human fibroblast cells.[5] Similarly, novel copper(II) coordination

compounds involving methoxyphenyl-thiosemicarbazones have shown potent activity, in some
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cases exceeding that of doxorubicin and cisplatin.[6] Other research has identified 3-cyano-2-

substituted pyridines that induce apoptosis in breast cancer cells (MCF-7) with high efficacy.[7]

A summary of the cytotoxic activities for selected derivatives is presented in Table 1.

Table 1: Summary of In Vitro Cytotoxic Activity of Selected Methoxypyridine Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference

4-(4-
bromophenyl)-6-
(2,5-
dichlorothiophen-
3-yl)-2-
methoxypyridine-3-
carbonitrile

Liver (HepG2) 2.34 [5]

Prostate (DU145) 1.87 [5]

Breast (MDA-MB-231) 1.98 [5]

4-(3-bromo-4-

methoxyphenyl)-6-

(2,5-dichlorothiophen-

3-yl)-2-

methoxypyridine-3-

carbonitrile

Liver (HepG2) 1.05 [5]

Prostate (DU145) 1.35 [5]

Breast (MDA-MB-231) 1.24 [5]

N-(3-

Methoxyphenyl)-2-

(pyridin-2-

ylmethylidene)hydrazi

necarbothioamide

Varies 0.1 - 0.2 [6]

| 2-(Benzoyloxy)-N'-(3,4-dimethoxybenzylidene)-3-cyanopyridine-6-carbohydrazide | Breast

(MCF-7) | 2.0 |[7] |
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Antimicrobial Activity of Derivatives
Derivatives of pyridine carboxylic acids have also been investigated for their antimicrobial

properties. A structurally related compound, 3-hydroxy-4-methoxypyridine-2-carboxylic acid,

has demonstrated antimicrobial activity and serves as a precursor in the synthesis of fungicides

for crop protection.[4]

Studies on synthetic analogs of 3-alkylpyridine marine alkaloids have shown significant

antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains

(MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL.[8] Furthermore, a

series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid displayed potent

activity against MRSA and Mycobacterium tuberculosis, with some compounds being four times

more active than the standard drug ampicillin.[9] A summary of the antimicrobial activities for

selected related compounds is presented in Table 2.

Table 2: Summary of In Vitro Antimicrobial Activity of Selected Related Compounds

Compound Class Microbial Strain MIC (µM) Reference

3-Alkylpyridine
Alkaloid Analog

S. aureus (MRSA)
~5 (Converted from
2 µg/mL)

[8]

3-Hydroxy-N-(2-

propoxyphenyl)naphth

alene-2-carboxamide

S. aureus (MRSA, 3

strains)
12 [9]

N-[2-(but-2-

yloxy)phenyl]-3-

hydroxynaphthalene-

2-carboxamide

S. aureus (MRSA, 3

strains)
12 [9]

M. tuberculosis

H37Ra
23 [9]

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis H37Ra |

24 |[9] |

Enzyme Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.smolecule.com/products/s1900694
https://www.researchgate.net/publication/341132500_Antibacterial_and_antibiofilm_activities_of_synthetic_analogs_of_3-alkylpyridine_marine_alkaloids
https://www.mdpi.com/1420-3049/20/6/9767
https://www.researchgate.net/publication/341132500_Antibacterial_and_antibiofilm_activities_of_synthetic_analogs_of_3-alkylpyridine_marine_alkaloids
https://www.mdpi.com/1420-3049/20/6/9767
https://www.mdpi.com/1420-3049/20/6/9767
https://www.mdpi.com/1420-3049/20/6/9767
https://www.mdpi.com/1420-3049/20/6/9767
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pyridine carboxylic acid scaffold is a key feature in numerous enzyme inhibitors.[1] A

notable example involves sulfonamide methoxypyridine derivatives, which have been designed

and synthesized as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the

mammalian target of rapamycin (mTOR).[10] The PI3K/Akt/mTOR pathway is a critical

signaling cascade that regulates cell proliferation, survival, and metabolism, and its

dysregulation is a hallmark of many cancers.[10] The ability of methoxypyridine derivatives to

dually inhibit PI3K and mTOR highlights a potential mechanism of action for their anticancer

effects.[10]
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Caption: PI3K/mTOR signaling pathway and points of inhibition by derivatives.
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Key Experimental Protocols
To facilitate further research, this section provides detailed methodologies for assessing the

biological activities discussed.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by

50% (IC₅₀).

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate

media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a

density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell

attachment.

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution,

which is then serially diluted in culture medium. The medium in the plates is replaced with

medium containing various concentrations of the compound. A control group receives

medium with DMSO only.

Incubation: The plates are incubated for 48 to 72 hours.

Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) or MTS is added to each well and incubated for 1-4 hours. Viable cells with active

mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

Data Acquisition: The formazan product is solubilized, and the absorbance is measured

using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀

value is determined by plotting cell viability against the logarithm of the compound

concentration and fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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